1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylpyrazole and 4-chloro-1,3-dimethylpyrazole as the primary starting materials.
Chlorination: The 1,3-dimethylpyrazole undergoes chlorination using sulfuryl chloride to form 4-chloro-1,3-dimethylpyrazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
1,3-Dimethylpyrazole: Another precursor used in the synthetic route.
4-Chloro-3-methylpyrazole: A related compound with similar structural features.
Uniqueness
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups, along with the amine functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12ClN5 |
---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H12ClN5/c1-6-9(10)8(14(2)13-6)5-15-4-7(11)3-12-15/h3-4H,5,11H2,1-2H3 |
InChI Key |
OKDXGXDLXPGUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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